5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of 1,2,4-triazol-3-one, including 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and found to possess antimicrobial activities. These compounds have shown effectiveness against various microorganisms in laboratory settings (Bektaş et al., 2007).
Antioxidant Activity and Physicochemical Properties
Certain 1,2,4-triazol-3-one derivatives have been evaluated for their in vitro antioxidant activities. These studies include assessments of reducing power, free radical scavenging, and metal chelating activity, comparing the results to those of standard antioxidants (Yüksek et al., 2015).
Catalyst Activation and Transfer Hydrogenation
1,2,4-triazol-3-one derivatives have been utilized in catalyst activation processes. Research has shown these compounds to be effective in transfer hydrogenation reactions, a process important in the field of organic synthesis (Saleem et al., 2014).
Corrosion Inhibition
Triazole derivatives, including those related to this compound, have shown potential as corrosion inhibitors. They are particularly effective in protecting metals such as mild steel in acidic environments (Yadav et al., 2013).
Mechanism of Action
Target of Action
NSC687206, also known as 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one or 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is primarily a ubiquitin E1 (UBA1) inhibitor . UBA1 is an enzyme involved in the first step of ubiquitin-protein conjugation, playing a crucial role in cellular processes such as protein degradation, DNA repair, cell cycle regulation, and kinase modification .
Mode of Action
NSC687206 interacts with its target, UBA1, by inhibiting its activity. This inhibition disrupts the ubiquitin-protein conjugation process, leading to changes in various cellular processes that rely on this pathway
Biochemical Pathways
The primary biochemical pathway affected by NSC687206 is the ubiquitin-proteasome pathway . By inhibiting UBA1, NSC687206 disrupts the ubiquitination process, which can affect the degradation of proteins and other cellular processes . The downstream effects of this disruption can vary depending on the specific proteins and processes involved.
Properties
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSWZAJBJHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.